molecular formula C20H27N3O2S B3005321 3,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049387-69-0

3,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B3005321
CAS No.: 1049387-69-0
M. Wt: 373.52
InChI Key: JXLMIDNBJMWROU-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and solid-phase synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups attached to the piperazine or benzenesulfonamide moieties .

Scientific Research Applications

3,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is unique due to its specific combination of a benzenesulfonamide core and a phenylpiperazine moiety, which imparts distinct pharmacological properties. Its ability to selectively inhibit acetylcholinesterase while having minimal effects on butyrylcholinesterase makes it a promising candidate for therapeutic applications .

Properties

IUPAC Name

3,4-dimethyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-17-8-9-20(16-18(17)2)26(24,25)21-10-11-22-12-14-23(15-13-22)19-6-4-3-5-7-19/h3-9,16,21H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLMIDNBJMWROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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